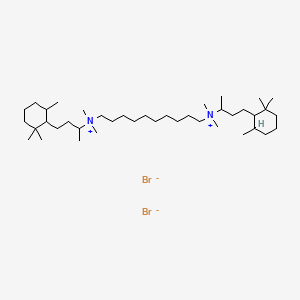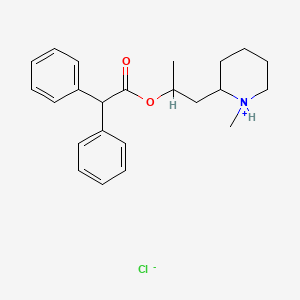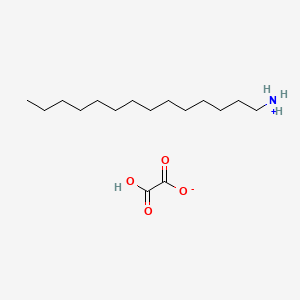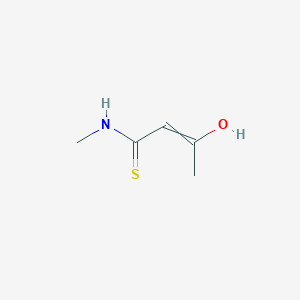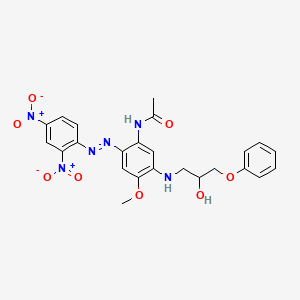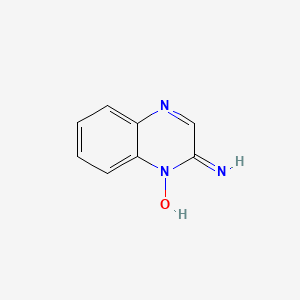
2-Aminoquinoxaline N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoquinoxaline N-oxide is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of an amino group at the second position and an N-oxide group on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoquinoxaline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-aminoquinoxaline using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions, and the yield can be optimized by controlling the reaction temperature and time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoxaline N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form di-N-oxides.
Reduction: The N-oxide group can be reduced back to the parent quinoxaline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Benzene sulfochloride in pyridine.
Major Products Formed
Oxidation: Di-N-oxides of quinoxaline.
Reduction: 2-Aminoquinoxaline.
Substitution: 2-Amino-3-benzenesulfonyloxyquinoxaline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential as a lead compound for drug development.
Medicine: Explored for its potential use in the treatment of bacterial infections and as an anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-aminoquinoxaline N-oxide involves its interaction with molecular targets such as enzymes and DNA. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage bacterial cell walls or DNA. This redox activity is crucial for its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoxaline: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
Quinoxaline di-N-oxides: Contain two N-oxide groups, which can enhance their antimicrobial activity but may also increase toxicity.
Uniqueness
2-Aminoquinoxaline N-oxide is unique due to its balanced redox properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity set it apart from other quinoxaline derivatives .
Properties
CAS No. |
6479-23-8 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-hydroxyquinoxalin-2-imine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-10-6-3-1-2-4-7(6)11(8)12/h1-5,9,12H |
InChI Key |
UANNAOZQHCCAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N)N2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


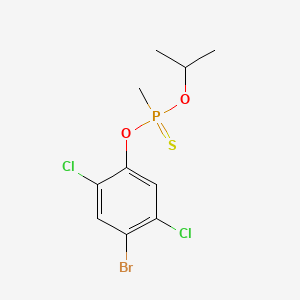
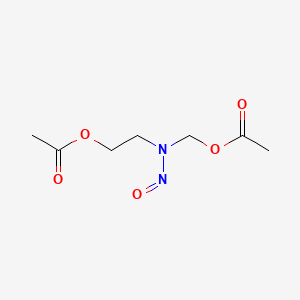
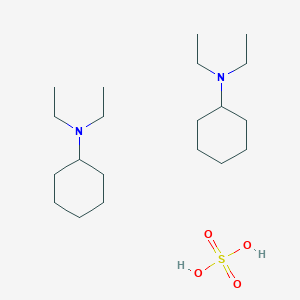
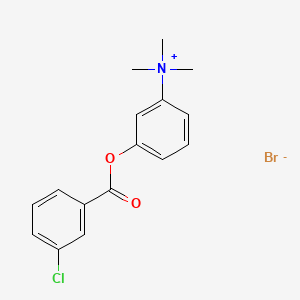
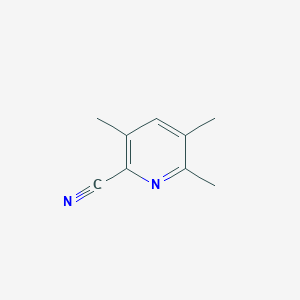
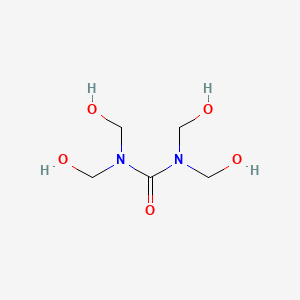
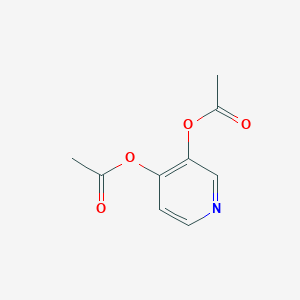

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
